molecular formula C22H19BrFNO2 B5160779 3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one

3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B5160779
M. Wt: 428.3 g/mol
InChI Key: SXOSVRVHXGQOIJ-UHFFFAOYSA-N
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Description

3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of substituted propanones These compounds are characterized by the presence of a propanone backbone with various substituents attached to the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloroanilino)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one
  • 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one
  • 3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)propan-1-one

Uniqueness

The unique combination of bromine, fluorine, and methoxy groups in 3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one imparts distinct chemical properties, such as enhanced reactivity and potential biological activity. These features make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-bromoanilino)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrFNO2/c1-27-20-12-4-16(5-13-20)22(26)14-21(15-2-8-18(24)9-3-15)25-19-10-6-17(23)7-11-19/h2-13,21,25H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOSVRVHXGQOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)F)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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